molecular formula C16H19ClN2O2S B11157555 2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11157555
M. Wt: 338.9 g/mol
InChI Key: LNBQJBOSNZTSHB-CYBMUJFWSA-N
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Description

2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a hydroxy-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Hydroxy-Methylbutan-2-yl Group: This step involves the addition of the hydroxy-methylbutan-2-yl group to the thiazole ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and its potential applications in various fields. Its thiazole ring, hydroxy-methylbutan-2-yl group, and chlorophenyl group confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H19ClN2O2S/c1-9(2)13(8-20)19-15(21)14-10(3)18-16(22-14)11-6-4-5-7-12(11)17/h4-7,9,13,20H,8H2,1-3H3,(H,19,21)/t13-/m1/s1

InChI Key

LNBQJBOSNZTSHB-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N[C@H](CO)C(C)C

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC(CO)C(C)C

Origin of Product

United States

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